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molecular formula C10H10O5 B8545078 Methyl 5-acetyl-2,4-dihydroxybenzoate

Methyl 5-acetyl-2,4-dihydroxybenzoate

Cat. No. B8545078
M. Wt: 210.18 g/mol
InChI Key: ALPBVTMNNRPKOJ-UHFFFAOYSA-N
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Patent
US08653084B2

Procedure details

To a stirred solution of benzyl bromide (16.14 L, 136 mol) and anhydrous potassium carbonate (20.25 Kg, 147.6 mol) in acetonitrile (184.5 L) was added methyl 5-acetyl-2,4-dihydroxybenzoate (14 Kg, 66.6 mol, step 2) in 6 portions over 5 h. The mixture was stirred and held at reflux for 20 hours, cooled to room temperature the mixture was poured onto water (682 L) and stirred vigorously for 2 hours. The solids were collected by centrifugation and dried under reduced pressure to constant mass in a vacuum oven at 60° C. overnight to afford methyl 5-acetyl-2,4-bis-benzyloxybenzoate (23.5 Kg, 97.3%) as a cream solid mp 114-115° C.
Quantity
16.14 L
Type
reactant
Reaction Step One
Quantity
20.25 kg
Type
reactant
Reaction Step One
Quantity
14 kg
Type
reactant
Reaction Step One
Quantity
184.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][O:16][C:17](=[O:29])[C:18]1[CH:23]=[C:22]([C:24](=[O:26])[CH3:25])[C:21]([OH:27])=[CH:20][C:19]=1[OH:28]>C(#N)C>[C:24]([C:22]1[C:21]([O:27][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:20][C:19]([O:28][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[C:18]([CH:23]=1)[C:17]([O:16][CH3:15])=[O:29])(=[O:26])[CH3:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
16.14 L
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
20.25 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14 kg
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)C(C)=O)O)O)=O
Name
Quantity
184.5 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
was poured onto water (682 L)
STIRRING
Type
STIRRING
Details
stirred vigorously for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solids were collected by centrifugation
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure to constant mass in a vacuum oven at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=CC(=C(C(=O)OC)C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 kg
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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